molecular formula C15H16ClN5O B6443586 N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2415644-96-9

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6443586
CAS No.: 2415644-96-9
M. Wt: 317.77 g/mol
InChI Key: XEICAGWLVRBZCX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, also known as N-Methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine, is a synthetic purine derivative with a wide range of potential applications in scientific research. This compound has been used in the laboratory for a variety of different applications, including enzyme inhibition, protein synthesis, and cell signaling.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been used in a variety of scientific research applications. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound has been studied for its ability to modulate the synthesis of certain proteins involved in cell survival and apoptosis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that this compound modulates the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound is believed to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been shown to lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior. Furthermore, this compound has been shown to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. This modulation of these proteins has been shown to lead to changes in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and purify. Furthermore, this compound has been shown to have a wide range of potential applications in scientific research. However, there are several potential limitations to the use of this compound in laboratory experiments. For example, this compound is a synthetic purine derivative, which means that it may not be as stable as naturally occurring compounds. Furthermore, this compound has not been extensively studied, so there may be potential unknown side effects that could be detrimental to laboratory experiments.

Future Directions

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has a wide range of potential applications in scientific research. In the future, it is likely that this compound will be studied in greater detail to better understand its mechanism of action and potential biochemical and physiological effects. Furthermore, this compound could be studied for its potential use in therapeutic applications, such as the treatment of neurological disorders. Additionally, this compound could be studied for its potential use in drug development, as it has been shown to modulate the activity of certain proteins involved in cell signaling pathways. Finally, this compound could be studied for its potential use in the synthesis of other compounds, such as small molecules and peptides.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine can be synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzyl chloride with 2-methoxyethyl-9H-purin-6-amine. In the first step, 3-chloro-4-methoxybenzyl chloride is reacted with 2-methoxyethyl-9H-purin-6-amine in the presence of a base catalyst to form N-methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine. In the second step, the product is purified and isolated by column chromatography.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICAGWLVRBZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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